
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the third position, an ethyl group at the first position, and a hydroxy group at the fourth position on the quinoline ring, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with aniline derivatives and ethyl acetoacetate.
Cyclization Reaction: The reaction involves the cyclization of the aniline derivative with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the cyclization process.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining product quality.
Purification and Quality Control: Implementing purification techniques and quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-Amino-1-ethyl-4-quinolinone.
Reduction: Formation of this compound.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学研究应用
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
3-Amino-4-hydroxyquinoline: Lacks the ethyl group at the first position.
1-Ethyl-4-hydroxyquinolin-2(1H)-one: Lacks the amino group at the third position.
3-Amino-1-methyl-4-hydroxyquinolin-2(1H)-one: Contains a methyl group instead of an ethyl group at the first position.
Uniqueness
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino group at the third position and the ethyl group at the first position, which may contribute to its distinct biological and chemical properties.
属性
CAS 编号 |
184536-16-1 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-amino-1-ethyl-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-8-6-4-3-5-7(8)10(14)9(12)11(13)15/h3-6,14H,2,12H2,1H3 |
InChI 键 |
GXQRYCYZABWAMF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


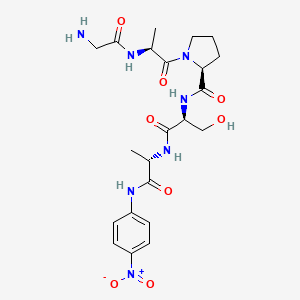



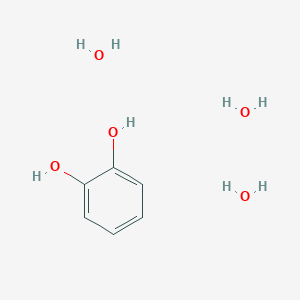
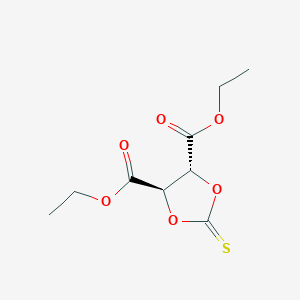
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)

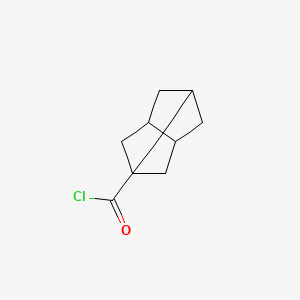
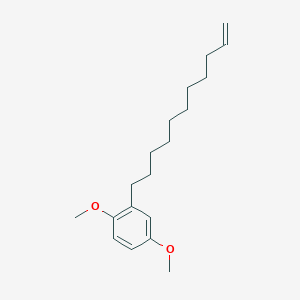
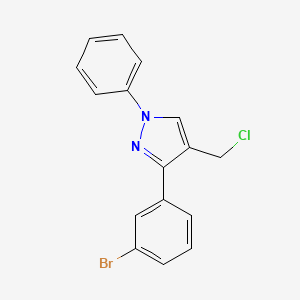
silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

